![molecular formula C18H12ClN3S B2983777 2-{4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine CAS No. 885460-88-8](/img/structure/B2983777.png)
2-{4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-{4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine” has a CAS Number of 885460-88-8 and a molecular weight of 337.83 . Its IUPAC name is 4-chloro-6-methyl-5-phenyl-2-(2-pyridinyl)thieno[2,3-d]pyrimidine . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H12ClN3S/c1-11-14(12-7-3-2-4-8-12)15-16(19)21-17(22-18(15)23-11)13-9-5-6-10-20-13/h2-10H,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 337.83 .The safety information provided includes hazard statements H301 - H318 - H413, which indicate that it is toxic if swallowed, causes serious eye damage, and may cause long-lasting harmful effects to aquatic life . Precautionary statements include P280 - P301 + P310 - P305 + P351 + P338, which advise wearing protective gloves/eye protection, IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician, and IF IN EYES: Rinse cautiously with water for several minutes .
Applications De Recherche Scientifique
Nonlinear Optical Properties and Electronic Structure Analysis
The significance of pyrimidine derivatives, including structures similar to 2-{4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidin-2-yl}pyridine, is underscored by their widespread distribution in nature as part of DNA and RNA. These compounds have garnered attention for their promising applications in medicine and nonlinear optics (NLO). A study focusing on the NLO properties and electronic structure of thiopyrimidine derivatives revealed their considerable NLO character, making them suitable for optoelectronic applications. Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) analyses provided insights into their structural parameters, vibrational analysis, and molecular electronic potentials, highlighting the potential of these compounds for high-tech applications in the field of nonlinear optics (Hussain et al., 2020).
Antimicrobial Applications
The exploration of new pyridothienopyrimidines and pyridothienotriazines for antimicrobial activities demonstrates the versatility of pyrimidine derivatives in combating microbial infections. By synthesizing and testing various compounds for their in vitro antimicrobial properties, researchers identified promising candidates for further development as antimicrobial agents. This research not only expands the understanding of pyrimidine derivatives' biological activities but also contributes to the ongoing search for effective antimicrobial agents (Abdel-rahman et al., 2002).
Anticancer Potential
Investigations into pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents underscore the therapeutic potential of pyrimidine derivatives in oncology. By synthesizing a novel series of compounds and evaluating their cytotoxic activities against various cancer cell lines, researchers have identified several derivatives with significant anticancer potential. These findings pave the way for further studies to understand the mechanisms of action and potential clinical applications of these compounds in cancer therapy (Rahmouni et al., 2016).
Propriétés
IUPAC Name |
4-chloro-6-methyl-5-phenyl-2-pyridin-2-ylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3S/c1-11-14(12-7-3-2-4-8-12)15-16(19)21-17(22-18(15)23-11)13-9-5-6-10-20-13/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCZJEWUIAAMQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)N=C(N=C2Cl)C3=CC=CC=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

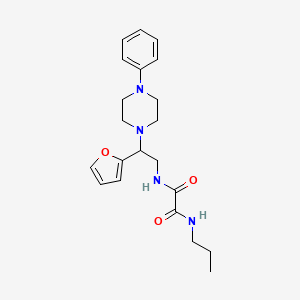

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2983699.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide](/img/structure/B2983700.png)
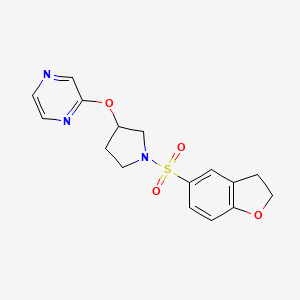
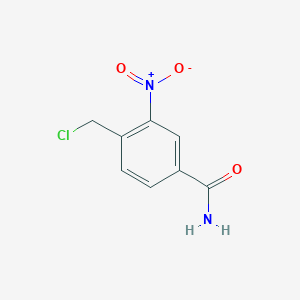


![2-{[5-(4-chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]thio}-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B2983709.png)
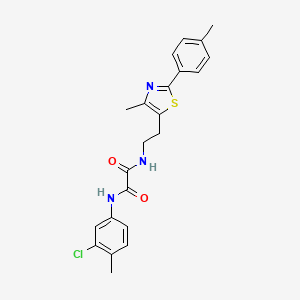

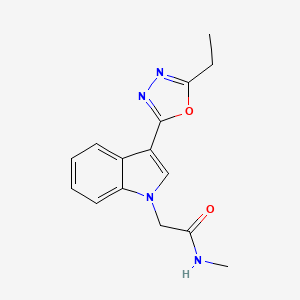
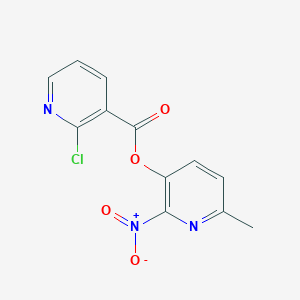
![(E)-N-[4-(1-Methylpyrazol-4-YL)-1,3-thiazol-2-YL]-2-phenylethenesulfonamide](/img/structure/B2983717.png)